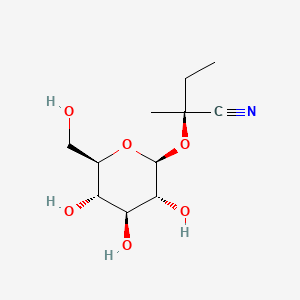

Epilotaustralin

Description

Structure

3D Structure

Properties

CAS No. |

55758-42-4 |

|---|---|

Molecular Formula |

C11H19NO6 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

(2S)-2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3/t6-,7-,8+,9-,10+,11+/m1/s1 |

InChI Key |

WEWBWVMTOYUPHH-UUFBCVLASA-N |

Isomeric SMILES |

CC[C@@](C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Elucidation of Epilotaustralin S Natural Occurrence and Biogeographical Distribution

Isolation and Identification from Botanical Sources

Epilotaustralin has been identified in a select number of plant species across different families. Its isolation often occurs alongside other cyanogenic glycosides, requiring precise analytical techniques for differentiation and characterization.

Early research into the chemical constituents of ancient wheat varieties identified the presence of several cyanogenic glycosides. A notable study on etiolated seedlings of einkorn wheat, specifically Triticum monococcum var. HORNEMANII, led to the successful isolation and identification of epilotaustralin. nih.gov Using chromatographic and spectroscopic methods, researchers confirmed its presence alongside the related compounds linamarin (B1675462) and lotaustralin (B1675156). nih.gov Einkorn is a diploid wheat species and one of the earliest cultivated forms, suggesting a long evolutionary history of cyanogenesis within the Triticum genus. ecpgr.org

Interactive Data Table: Cyanogenic Glycosides in Triticum monococcum

| Compound | Plant Species | Variety/Part | Reference |

|---|---|---|---|

| Epilotaustralin | Triticum monococcum | var. HORNEMANII (etiolated seedlings) | nih.gov |

| Lotaustralin | Triticum monococcum | var. HORNEMANII (etiolated seedlings) | nih.gov |

| Linamarin | Triticum monococcum | var. HORNEMANII (etiolated seedlings) | nih.gov |

The genus Passiflora, commonly known as passion flowers, is renowned for its complex chemistry and its production of a diverse array of cyanogenic glycosides. uga.edu While numerous studies have documented various cyanohydrin glycosides in this genus, the specific identification of epilotaustralin is less common than that of other related compounds. nih.govseos.fr Research has confirmed the presence of its isomer, lotaustralin, in some species. researchgate.net The chemical diversity within Passiflora is significant, with compounds ranging from cyclopentenoid derivatives like tetraphyllin and deidaclin (B1221774) to phenylalanine-derived glycosides such as prunasin. nih.govseos.fracs.org This diversity underscores the complex evolutionary pressures, including herbivory, that have shaped the chemical defenses of these plants. uga.edu The presence of lotaustralin suggests that the biosynthetic pathway for its epimer, epilotaustralin, may also exist within the genus, though direct isolation has not been as frequently reported.

Phytochemical investigations into the flora of the Arabian Peninsula have provided clear evidence of epilotaustralin in Lotus lalambensis. A detailed study of the aerial parts of this plant species resulted in the isolation and structural elucidation of epilotaustralin, which was designated as compound 4 in the research. researchgate.net This investigation also identified the co-occurrence of lotaustralin (compound 3 ) and linamarin (compound 5 ), indicating that L. lalambensis possesses a comprehensive biosynthetic machinery for producing these related cyanogenic glycosides. researchgate.net Research on other species within the genus, such as Lotus japonicus, has also extensively documented the presence of linamarin and lotaustralin, highlighting the chemotaxonomic significance of these compounds within the Lotus genus. researchgate.net

Several species within the genus Rhodiola, which are valued in traditional medicine, have been found to contain cyanogenic glycosides. Research has specifically reported the isolation of epilotaustralin from certain Rhodiola species. acs.org Its presence is often documented alongside lotaustralin and, in some cases, rhobupcyanoside A. acs.org The potential for these compounds to degrade and release hydrogen cyanide is a key aspect of their biological role, likely serving as a chemical defense against herbivores. acs.org Studies comparing different species, such as R. rosea and R. kirilowii, have focused on quantifying lotaustralin content, confirming that cyanogenic glycoside profiles can vary significantly even within the same genus. nih.gov

Cyanogenesis is a widespread phenomenon in the plant kingdom, with over 3,000 species known to produce cyanogenic glycosides. doctorkiltz.com These compounds are structurally diverse, and some exist as stereoisomers, such as the (R)-lotaustralin and (S)-epilotaustralin pair. doctorkiltz.com General surveys of natural toxicants in plant-based foods and herbal supplements have developed analytical methods, often involving liquid chromatography, to detect and quantify these compounds, including epilotaustralin. thepharmajournal.com These broad-scale analyses help to understand the distribution of these phytotoxins across the plant kingdom and their potential implications.

Detection and Role in Entomological Systems

The chemical interplay between plants and insects is a driving force in co-evolution. Plants produce toxins like epilotaustralin as a defense, and some insects have evolved mechanisms to overcome these defenses. thepharmajournal.com A common strategy among specialist herbivores is the sequestration of plant secondary metabolites, which are then used for their own defense against predators. researchgate.netmpg.de

While direct studies on the sequestration of epilotaustralin are limited, research on its isomer, lotaustralin, provides significant insight. For instance, Heliconius butterflies, which feed on cyanogenic Passiflora plants, can sequester host-plant cyanogenic glycosides and also biosynthesize linamarin and lotaustralin de novo as a chemical defense. researchgate.net This ability to accumulate and utilize these toxins is a key adaptation. The process of sequestration involves the selective uptake, transport, and storage of plant toxins in the insect's body, rendering the insect unpalatable or toxic to predators. thepharmajournal.comnih.gov The presence of lotaustralin/epilotaustralin has been noted in studies of co-mimetic butterfly species, suggesting a role in their defensive chemistry.

Interactive Data Table: Documented Botanical Sources of Epilotaustralin

| Plant Genus | Specific Species | Compound(s) Identified | Reference |

|---|---|---|---|

| Triticum | T. monococcum | Epilotaustralin, Lotaustralin, Linamarin | nih.gov |

| Lotus | L. lalambensis | Epilotaustralin, Lotaustralin, Linamarin | researchgate.net |

| Rhodiola | Various | Epilotaustralin, Lotaustralin, Rhobupcyanoside A | acs.org |

Presence in Heliconiini Butterflies and Associated Research

Epilotaustralin, a cyanogenic glucoside, has been identified as a component of the chemical defense arsenal (B13267) of Heliconiini butterflies. Research into the chemical ecology of these neotropical butterflies has revealed significant variations in their chemical profiles both within and between species. A comprehensive study that sampled 375 wild Heliconiini butterflies, representing 43% of the species in this clade across Central and South America, led to the detection of new compounds, including Epilotaustralin. This research utilized liquid chromatography coupled with tandem mass spectrometry to quantify the individual variations in different cyanogenic glucosides.

The presence of Epilotaustralin in these butterflies is part of a complex chemical defense strategy against predators. Heliconiini butterflies are known to contain high concentrations of cyanogenic glucosides, which are compounds that can release cyanide. These chemical defenses are considered a key factor in the evolutionary success of this group, particularly in the context of Müllerian mimicry, where multiple defended species share similar warning coloration. The study of these butterflies has shown that ecological factors, such as mimicry and host-plant specialization, are associated with their chemical profiles, although these factors are also strongly influenced by phylogenetic relationships.

The identification of Epilotaustralin in Heliconiini butterflies has expanded the known diversity of cyanogenic glucosides within this group. While some cyanogenic glucosides are synthesized de novo by the butterflies themselves, others, particularly cyclopentenoid cyanogenic glucosides, are sequestered from their larval host plants of the genus Passiflora.

Investigations into Epilotaustralin Sequestration by Herbivorous Insects

The occurrence of Epilotaustralin in Heliconiini butterflies is linked to the sequestration of precursor compounds from their Passiflora host plants. Herbivorous insects have evolved diverse strategies to cope with the chemical defenses of their host plants, and in many cases, they have developed the ability to not only tolerate these toxic compounds but to also co-opt them for their own defense. This process of uptake and storage of plant-derived chemical compounds is known as sequestration.

For Heliconiini butterflies, the sequestration of cyclopentenoid cyanogenic glucosides from Passiflora is a well-documented phenomenon. While the butterflies can synthesize their own aliphatic cyanogenic glucosides, the presence of cyclopentenoid compounds like Epilotaustralin is indicative of their specialized diet. The concentration and composition of these sequestered compounds in an individual butterfly can depend on factors such as the specific Passiflora species consumed during its larval stage and the availability of these host plants in its environment.

Research on the chemical defenses of Heliconiini has highlighted that shared ancestry plays a significant role in the variation of their chemical defenses. This suggests that the ability to sequester specific compounds, such as the precursors to Epilotaustralin, is an evolved trait that has been shaped by the long co-evolutionary history between these butterflies and their host plants. The intricate relationship between the butterflies, their host plants, and their chemical defenses continues to be an active area of scientific investigation.

Environmental Pathways and Interactions with Ecosystems

Research on Metabolite Release into Aquatic and Terrestrial Environments

Current scientific literature does not provide specific information regarding the release of Epilotaustralin into aquatic and terrestrial environments.

Contribution to Chemical Mixtures in Natural Waters from Plant Sources

There is currently no available research detailing the contribution of Epilotaustralin from plant sources to chemical mixtures in natural waters.

Advanced Studies on Epilotaustralin Biosynthetic Pathways

Enzymatic Catalysis and Biotransformation Mechanisms in Plants

The formation of cyanogenic glucosides in plants is a multi-step process orchestrated by a series of specific enzymes. wikipedia.org This pathway converts amino acid precursors into α-hydroxynitrile glucosides, which can release hydrogen cyanide upon tissue damage as a defense against herbivores. oup.comnih.gov

The biosynthesis of cyanogenic glucosides like lotaustralin (B1675156) and its epimer, epilotaustralin, originates from amino acid precursors. mdpi.com For lotaustralin and epilotaustralin, the precursor is the amino acid L-isoleucine. capes.gov.brresearchgate.net The pathway generally involves a sequential catalytic process mediated by enzymes belonging to the cytochrome P450 superfamily and UDP-glucosyltransferases (UGTs). oup.comnih.govresearchgate.net

Research on flax (Linum usitatissimum) has provided significant insights into the stereochemical aspects of this process. capes.gov.br While flax naturally produces (R)-lotaustralin, studies have shown that the plant's enzymes can produce (S)-epilotaustralin under specific conditions. capes.gov.br The key findings are:

The final step in the biosynthesis is the glucosylation of a cyanohydrin intermediate, in this case, 2-hydroxy-2-methylbutyronitrile. capes.gov.br

The enzyme responsible, a UDP-glucose:ketone cyanohydrin-β-D-glucosyltransferase, does not exhibit strict stereospecificity. When presented with a racemic mixture of (R,S)-2-hydroxy-2-methylbutyronitrile, it can glucosylate both enantiomers, resulting in the formation of both (R)-lotaustralin and (S)-epilotaustralin. capes.gov.br

The reason only (R)-lotaustralin is typically found in the intact plant is that the preceding biosynthetic steps, which convert L-isoleucine to the cyanohydrin, are stereospecific and yield only the (R)-enantiomer of the cyanohydrin. capes.gov.br

However, when flax shoots were administered (3R)-ls-isoleucine, an isomer of the natural precursor, the plant synthesized (S)-epilotaustralin, demonstrating that the configuration of the amino acid precursor dictates the final stereochemistry of the glucoside. capes.gov.br

The core enzymatic steps, identified in related pathways in plants like Lotus japonicus and Phaseolus lunatus, are catalyzed by specific enzyme classes. nih.govresearchgate.net

Table 1: Key Enzyme Families in Cyanogenic Glucoside Biosynthesis in Plants

| Enzyme Class | Gene Family | Function in Biosynthesis | Citation |

| Cytochrome P450 | CYP79 | Catalyzes the initial conversion of the precursor amino acid (e.g., L-isoleucine) to an aldoxime or oxime. | oup.comnih.govresearchgate.net |

| Cytochrome P450 | CYP736 | Further metabolizes the intermediate into a cyanohydrin. | nih.govresearchgate.net |

| Glycosyltransferase | UGT85 | Catalyzes the final step, transferring a glucose molecule from UDP-glucose to the cyanohydrin, forming the stable cyanogenic glucoside. | oup.comnih.govresearchgate.net |

De Novo Synthesis in Herbivores and Inter-species Comparative Research

Certain herbivores, particularly insects from the order Lepidoptera, have evolved the ability to synthesize cyanogenic glucosides de novo (from simple precursors), rather than solely sequestering them from their host plants. researchgate.netresearchgate.net This capability is a significant component of their own anti-predator defenses.

Studies on butterflies and moths, such as those from the genera Heliconius and Zygaena, have confirmed that they can produce cyanogenic glucosides endogenously. researchgate.net Research using carbon-13 labeled amino acids has demonstrated the direct incorporation of these precursors into the final compounds. researchgate.net

Isoleucine as Precursor: Feeding experiments with Heliconius melpomone showed that isotopically labeled L-isoleucine is incorporated into lotaustralin. researchgate.net The entire amino acid, minus its carboxyl group, forms the aglycone (non-sugar) part of the molecule. researchgate.net This process mirrors the initial steps seen in plant biosynthesis.

Valine as Precursor: Similarly, in Zygaena filipendulae, labeled L-valine was shown to be the precursor for the cyanogenic glucoside linamarin (B1675462). researchgate.net

While many insects have lost the ability to synthesize essential amino acids like valine and isoleucine, those that perform de novo synthesis of these defensive compounds must retain the necessary metabolic pathways to produce or modify these precursors. nih.govelifesciences.org This independent evolution of the biosynthetic pathway highlights its defensive importance.

In herbivorous insects that synthesize these compounds, epilotaustralin is often found alongside lotaustralin. researchgate.net Heliconius butterflies, for example, possess a diverse profile of cyanogenic glucosides, and individuals can contain varying amounts of both lotaustralin and epilotaustralin. researchgate.net This co-occurrence suggests that, similar to the enzymatic machinery in plants, the insect glucosyltransferases may also lack strict stereoselectivity, allowing for the formation of epilotaustralin if the (S)-cyanohydrin precursor is available. The ability to produce these compounds can be either through de novo synthesis or by sequestration from their Passiflora host plants. researchgate.net

Table 2: Cyanogenic Glucosides in Heliconius Butterflies

| Compound | Biosynthesis Method | Precursor Amino Acid (for de novo synthesis) | Citation |

| Lotaustralin | De novo synthesis or sequestration | Isoleucine | researchgate.netresearchgate.net |

| Epilotaustralin | De novo synthesis or sequestration | Isoleucine | researchgate.net |

| Linamarin | De novo synthesis or sequestration | Valine | researchgate.netresearchgate.net |

Genetic and Inheritable Factors Influencing Epilotaustralin Biosynthesis and Concentration

The production and concentration of cyanogenic glucosides, including epilotaustralin, are under strong genetic control in both plants and the herbivores that utilize them.

In plants like white clover (Trifolium repens) and Lotus japonicus, the ability to produce cyanogenic glucosides (cyanogenesis) is a classic example of a genetic polymorphism. oup.comcdnsciencepub.com

Gene Clustering: The genes encoding the enzymes for the entire biosynthetic pathway are often located together in the genome, forming a "gene cluster". nih.govresearchgate.net This co-localization facilitates the inheritance of the complete pathway as a single unit, preventing the formation of potentially toxic intermediates that might arise from an incomplete set of enzymes. researchgate.net

Regulatory Loci: In white clover, two specific genetic loci, Ac and Li, control the cyanogenic phenotype. The Ac locus governs the synthesis of the cyanogenic glucosides (lotaustralin and linamarin) and encodes the necessary cytochrome P450 enzymes. cdnsciencepub.com The presence of dominant alleles at this locus determines whether the plant can produce the compounds. cdnsciencepub.com

In herbivorous insects, the profile of chemical defenses is also heavily influenced by genetics. A comparative study of 375 wild Heliconiini butterflies revealed that while ecological factors like host-plant choice and mimicry play a role, the variation in cyanogenic glucoside composition is largely explained by phylogenetic relationships. researchgate.net This indicates that shared ancestry and inherited genetic traits are the primary determinants of the types and amounts of chemical defenses, including epilotaustralin, that a particular species possesses. researchgate.net

Ecological and Evolutionary Research of Epilotaustralin Mediated Interactions

Epilotaustralin's Role in Plant Chemical Defense Strategies

Epilotaustralin is a key component of the chemical arsenal (B13267) for a variety of plant species, providing a potent defense against a range of biological threats. ontosight.ai This defense is not active in healthy, intact plant tissues but is rapidly deployed upon damage.

Epilotaustralin is classified as a cyanogenic glycoside, a group of plant secondary metabolites that release hydrogen cyanide (HCN) upon enzymatic hydrolysis. ontosight.airesearchgate.net This process, known as cyanogenesis, is a classic example of a two-component defense system. In intact plant cells, Epilotaustralin and the enzymes responsible for its breakdown are stored in separate compartments. mdpi.comekb.eg For instance, the cyanogenic glycoside is typically stored in the vacuole, while the activating enzymes, β-glucosidases and hydroxynitrile lyases, are located in the cytoplasm or apoplast. ekb.eg

When a herbivore chews on plant tissue or a pathogen causes cell damage, this compartmentalization is disrupted. mdpi.comresearchgate.net The mixing of Epilotaustralin with these enzymes initiates a two-step reaction. First, a β-glucosidase cleaves the glucose molecule from Epilotaustralin, resulting in an unstable cyanohydrin. Subsequently, a hydroxynitrile lyase rapidly degrades the cyanohydrin into an aldehyde or ketone and the highly toxic hydrogen cyanide. ucl.ac.uk This rapid release of HCN at the site of damage is a powerful and immediate defensive response. researchgate.net

Several plant species are known to produce Epilotaustralin or its stereoisomer, Lotaustralin (B1675156), as part of their chemical defense portfolio. Research has identified these compounds in various plants, including those from the Passiflora genus, such as Passiflora morifolia. mdpi.comwikipedia.org

Table 1: Plants Known to Contain Epilotaustralin or Related Cyanogenic Glycosides

| Plant Species | Family | Contained Cyanogenic Glycoside(s) |

|---|---|---|

| Passiflora morifolia | Passifloraceae | Linamarin (B1675462), Lotaustralin, Epilotaustralin mdpi.com |

| Heterodendrum oleifolium (now Alectryon oleifolius) | Sapindaceae | Cyanogenic glycosides (specific compounds not always detailed, but known to be toxic to livestock) ontosight.aioup.com |

| Alectryon oleifolius | Sapindaceae | Cyanogenic glycosides researchgate.net |

| Triticum monococcum (Einkorn wheat) | Poaceae | Epilotaustralin environment.vic.gov.au |

The primary mechanism by which Epilotaustralin deters herbivores is through the toxicity of hydrogen cyanide. HCN is a potent inhibitor of cellular respiration, acting on the enzyme cytochrome c oxidase in the mitochondrial electron transport chain. This disruption of aerobic respiration leads to rapid metabolic arrest and can be lethal to the herbivore. researchgate.net This defense is particularly effective against generalist herbivores that have not evolved specific countermeasures. scielo.brscielo.br The bitter taste of cyanogenic glycosides can also act as a feeding deterrent. researchgate.net

While the toxic effects of cyanide on herbivores are well-documented, the specific mechanistic insights into how Epilotaustralin deters pathogens are less clear. In general, cyanogenesis is believed to contribute to pathogen defense. researchgate.net The release of HCN at the site of infection can create a toxic environment that inhibits the growth and proliferation of fungi and bacteria. researchgate.netcsic.es However, some studies suggest that the role of HCN in pathogen defense can be complex, as it may also interfere with the plant's own active defense responses if concentrations become too high. nih.gov Research has shown that extracts from plants containing cyanogenic glycosides, like those from the genus Lotus, can exhibit antifungal activity. ekb.eg For instance, a light petrol fraction from a Lotus species, which contains Epilotaustralin, showed antifungal activity against Cryptococcus neoformans. researchgate.net However, these extracts contain a multitude of compounds, and attributing the antifungal activity solely to Epilotaustralin is challenging without further specific studies.

Adaptive Significance of Epilotaustralin Sequestration by Specialized Herbivores

While cyanogenic glycosides are effective against generalist herbivores, some specialist insects have evolved mechanisms to overcome this chemical defense. scielo.br One such strategy is sequestration, where the herbivore ingests the toxic compounds and stores them in its own body for its defense against predators. cropj.comnih.gov

While the sequestration of cyanogenic glycosides like Linamarin and Lotaustralin has been observed in some Lepidopteran species, there is currently a lack of specific research demonstrating the sequestration of Epilotaustralin by any particular herbivore. researchgate.netnih.gov The ability to sequester these compounds often involves highly specialized physiological adaptations, such as specific transporter proteins to move the glycosides from the gut to the hemolymph without being hydrolyzed. nih.govfrontiersin.org Herbivores that sequester these toxins can become unpalatable or toxic to their own predators, thus gaining a significant adaptive advantage. cropj.com

The relationship between plants producing cyanogenic glycosides like Epilotaustralin and the herbivores that feed on them is a classic example of a co-evolutionary arms race. scielo.brresearchgate.net In this dynamic process, plants evolve chemical defenses to deter herbivores, which in turn drives the selection for herbivores that can tolerate, detoxify, or even utilize these defenses. researchgate.netmcours.net

The evolution of cyanogenesis is thought to be a significant selective advantage for plants in environments with high herbivore pressure. scielo.br In response, specialist herbivores may evolve various counter-defenses. These can include:

Detoxification: Some insects possess enzymes, such as β-cyanoalanine synthase or rhodanese, that can convert cyanide into less toxic compounds. researchgate.netcsic.es

Behavioral Avoidance: Some herbivores may feed in a way that minimizes tissue damage, thereby preventing the mixing of the cyanogenic glycoside and the activating enzymes. mdpi.com

Sequestration: As mentioned, some specialists can store the ingested toxins for their own defense. csic.es

This ongoing cycle of adaptation and counter-adaptation can lead to high levels of specialization and is considered a major driver of biodiversity. mcours.netscispace.com The evolution of these complex interactions highlights the intricate chemical dialogues that shape ecological communities.

Allelopathic Potentials and Inter-plant Chemical Signaling

Allelopathy is a biological phenomenon where one plant influences the growth, germination, or survival of another plant by releasing chemical compounds into the environment. scielo.br While some cyanogenic glycosides, such as dhurrin (B190987) from sorghum, and their breakdown products have been implicated in allelopathic interactions, there is currently no specific scientific evidence to suggest that Epilotaustralin itself has allelopathic properties. k-state.edunih.gov

Similarly, while plants are known to communicate with each other through the release of volatile organic compounds, particularly in response to herbivory, a direct role for Epilotaustralin or its derivatives in inter-plant chemical signaling has not been established in the current literature. usp.br Research on allelopathy and inter-plant signaling tends to focus on a broader range of chemical compounds, and specific studies on Epilotaustralin in this context are lacking. scielo.brscispace.com

List of Chemical Compounds

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | Class |

|---|---|

| Epilotaustralin | Cyanogenic Glycoside |

| Lotaustralin | Cyanogenic Glycoside |

| Linamarin | Cyanogenic Glycoside |

| Dhurrin | Cyanogenic Glycoside |

| Hydrogen Cyanide (HCN) | Nitrile |

| β-glucosidase | Enzyme |

| Hydroxynitrile lyase | Enzyme |

| Cytochrome c oxidase | Enzyme |

| β-cyanoalanine synthase | Enzyme |

Mechanistic Investigations of Epilotaustralin S Biological Activities in Research Models

Enzymatic Interactions and Cyanogenic Mechanisms

The biological activity of cyanogenic glycosides like Epilotaustralin is fundamentally linked to their ability to release hydrogen cyanide (HCN), a process known as cyanogenesis. This process is initiated by specific enzymatic interactions.

Investigation of Enzyme-Substrate Relationships in Cyanogenesis

The process of cyanogenesis is a two-step enzymatic cascade. Initially, the plant tissue must be disrupted for the cyanogenic glycoside, which is typically stored in the vacuole, to come into contact with a specific β-glucosidase enzyme located in the cytoplasm. This enzyme catalyzes the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the molecule and yielding an unstable cyanohydrin.

In the second step, a hydroxynitrile lyase enzyme breaks down the cyanohydrin into a ketone or an aldehyde and the highly toxic hydrogen cyanide. The specificity of the β-glucosidase for the particular cyanogenic glycoside is a critical determinant of the rate and extent of cyanogenesis. Research in this area for a specific compound like Epilotaustralin would involve isolating the relevant enzymes from the source plant and characterizing their kinetic parameters, such as the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat), to understand the efficiency of the enzyme-substrate interaction.

Table 1: Key Enzymes in Cyanogenesis

| Enzyme | Substrate | Product(s) | Cellular Location |

| β-glucosidase | Cyanogenic glycoside (e.g., Epilotaustralin) | Cyanohydrin + Sugar | Cytoplasm |

| Hydroxynitrile lyase | Cyanohydrin | Ketone/Aldehyde + Hydrogen Cyanide | Cytoplasm |

Modulation of Cellular Processes by Cyanide Release (e.g., Cytochrome Oxidase Activity in a mechanistic context)

The primary mechanism of cyanide's toxicity is the inhibition of cellular respiration. Specifically, cyanide binds to the ferric iron (Fe³⁺) in the heme a₃ group of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding is reversible but has a high affinity, effectively blocking the transfer of electrons to oxygen, the final electron acceptor.

This inhibition halts aerobic respiration and the production of ATP, leading to rapid cellular energy depletion and cytotoxic effects. In a research context, the effect of cyanide released from a compound like Epilotaustralin on cytochrome oxidase activity would be investigated using isolated mitochondria or purified enzyme preparations. Spectrophotometric assays can be used to measure the activity of cytochrome c oxidase in the presence and absence of the cyanogenic glycoside and its hydrolytic enzymes, thereby quantifying the inhibitory effect.

Antimicrobial Activities (based on general cyanogenic glycoside research)

The release of hydrogen cyanide from cyanogenic glycosides also underlies their potential antimicrobial properties.

Research on Effectiveness against Pathogens in Model Systems

Studies on various cyanogenic glycosides have demonstrated their ability to inhibit the growth of a range of microbial pathogens, including bacteria and fungi. In laboratory models, the antimicrobial efficacy would be assessed using standard microbiological techniques such as the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. These tests would determine the lowest concentration of the compound (following enzymatic activation) required to inhibit or kill a specific pathogen.

Other Documented Biological Activities in Pre-clinical Research Models (excluding human trials)

At present, there is a lack of specific pre-clinical research data available in the public domain detailing other biological activities of Epilotaustralin. Research into cyanogenic glycosides, in general, has explored various other potential activities, but these have not been specifically documented for Epilotaustralin.

Investigations in in vitro Cellular Models

There is currently no published research detailing the investigation of Epilotaustralin's biological activities using in vitro cellular models.

Studies in in vivo Animal Models

There is currently no published research detailing the investigation of Epilotaustralin's biological activities using in vivo animal models.

Synthetic Endeavors and Derivatization Strategies for Epilotaustralin Research

Total Synthesis Approaches for Epilotaustralin and its Stereoisomers

The total synthesis of cyanogenic glucosides like epilotaustralin presents a significant challenge due to the presence of multiple chiral centers and the need for stereocontrol. springernature.comwikipedia.org Researchers have developed various strategies to construct these complex molecules, often focusing on the stereoselective formation of the glycosidic bond and the chiral center in the aglycone moiety.

A common retrosynthetic analysis for epilotaustralin would disconnect the molecule at the glycosidic linkage, leading to a protected glucose derivative and the aglycone, (S)-2-hydroxy-2-methylbutyronitrile. capes.gov.br The synthesis of the aglycone can be achieved from commercially available starting materials, with key steps often involving the stereoselective introduction of the hydroxyl and nitrile groups.

One of the primary challenges in the total synthesis of epilotaustralin is controlling the stereochemistry at the C-2 position of the 2-methylbutyronitrile (B96296) moiety to obtain the (S)-configuration, which defines it as epilotaustralin, as opposed to the (R)-configuration of its diastereomer, lotaustralin (B1675156). capes.gov.br Various asymmetric synthesis techniques, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis, have been explored to achieve this stereocontrol. wikipedia.orgd-nb.info

Furthermore, the formation of the β-glycosidic bond is another critical step. This is typically achieved by reacting a protected glucosyl donor with the aglycone acceptor. The choice of protecting groups on the glucose unit and the reaction conditions are crucial for achieving high yields and stereoselectivity.

Chemical Synthesis of Epilotaustralin Derivatives and Analogues

The synthesis of derivatives and analogues of epilotaustralin is essential for structure-activity relationship (SAR) studies, the development of research probes, and the investigation of its metabolic pathways. wikipedia.orgsigmaaldrich.com These synthetic efforts often involve modification of the glucose moiety or the aglycone.

Synthesis of Epilotaustralin Tetraacetate as a Research Intermediate

Epilotaustralin tetraacetate is a key intermediate in several synthetic and research applications. as-1.co.jpamericanchemicalsuppliers.com It is a protected form of epilotaustralin where the four hydroxyl groups of the glucose unit are acetylated. This protection strategy facilitates certain chemical transformations and improves the compound's solubility in organic solvents, simplifying purification processes.

The synthesis of epilotaustralin tetraacetate typically involves the acetylation of epilotaustralin using acetic anhydride (B1165640) in the presence of a catalyst, such as pyridine (B92270) or sodium acetate. Alternatively, it can be synthesized by glycosylating the aglycone with a tetra-O-acetyl-glucosyl donor. This intermediate can then be deprotected to yield epilotaustralin or used in further synthetic steps to create more complex analogues. The use of lead tetraacetate is also a known method in the synthesis of various organic compounds, particularly in the cleavage of diols and decarboxylation of carboxylic acids, though its direct application in epilotaustralin synthesis is less commonly detailed. researchgate.netorientjchem.org

Design and Synthesis of Modified Cyanogenic Glycosides for Research Probes

To investigate the biological roles and mechanisms of action of epilotaustralin, researchers design and synthesize modified cyanogenic glycosides to act as research probes. biorxiv.orgresearchgate.net These probes can be used to identify binding partners, track the molecule's localization within cells, or study the activity of enzymes involved in its metabolism. biorxiv.org

Modifications can include the introduction of reporter groups such as fluorescent tags or biotin (B1667282) labels. For instance, a fluorescent analogue of epilotaustralin could be synthesized by attaching a fluorophore to the glucose moiety or the aglycone. This would allow for the visualization of the molecule's distribution in biological systems using fluorescence microscopy.

Another strategy involves the synthesis of "caged" cyanogenic glycosides, which are inactive until activated by a specific stimulus, such as light. This allows for precise spatial and temporal control over the release of the active compound, enabling more detailed studies of its effects. The development of such research probes is a dynamic area of chemical biology, providing powerful tools to unravel the complexities of cyanogenic glycoside function. nih.gov

Strategies for Isomeric Control in Synthesis (e.g., Lotaustralin vs. Epilotaustralin)

The stereochemical outcome of the synthesis of 2-hydroxy-2-methylbutyronitrile glucosides is of paramount importance, as the biological activities of lotaustralin ((R)-isomer) and epilotaustralin ((S)-isomer) can differ significantly. capes.gov.brresearchgate.net Achieving selective synthesis of one stereoisomer over the other requires precise control over the formation of the chiral center at the C-2 position of the aglycone.

In biosynthetic pathways, the stereochemistry is dictated by the high specificity of the enzymes involved. capes.gov.br For example, in flax seedlings, the glucosyltransferase responsible for the final step of lotaustralin biosynthesis shows a preference for the (R)-enantiomer of the cyanohydrin precursor. capes.gov.br However, when presented with a racemic mixture of the cyanohydrin, the enzyme can produce both lotaustralin and epilotaustralin, demonstrating a lack of absolute stereoselectivity in vitro. capes.gov.br

In chemical synthesis, several strategies are employed to achieve isomeric control:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For instance, a chiral precursor with the desired stereochemistry can be used to construct the aglycone.

Asymmetric Catalysis: The use of chiral catalysts, such as enzymes or metal-ligand complexes, can promote the formation of one enantiomer of the cyanohydrin over the other. d-nb.info Hydroxynitrile lyases, for example, are enzymes that can catalyze the stereoselective addition of hydrogen cyanide to ketones, producing chiral cyanohydrins. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

By carefully selecting the synthetic strategy and reaction conditions, chemists can favor the formation of either lotaustralin or epilotaustralin, providing pure samples of each isomer for biological evaluation.

Analytical Methodologies for Epilotaustralin Detection, Characterization, and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

Effective extraction and sample preparation are critical preliminary steps for the reliable analysis of cyanogenic glycosides like epilotaustralin. These procedures are designed to efficiently remove the target analyte from its native environment, such as plant or insect tissues, while minimizing degradation and removing interfering substances that could compromise the accuracy of subsequent analyses. nih.gov

The extraction of epilotaustralin and related cyanogenic glycosides (CNGs) requires carefully optimized protocols tailored to the specific matrix. For plant tissues, research has focused on maximizing yield by adjusting solvent composition, temperature, extraction time, and physical processing methods. nih.gov A common approach involves grinding the sample material and extracting it with an aqueous organic solvent. scispace.com Studies on flaxseed, which contains the related CNGs linustatin (B1675552) and neolinustatin, have shown that aqueous methanol (B129727) solutions (70-80%) are highly effective. scispace.comresearchgate.net A reference method for CNGs involves grinding the sample with a high-speed mill, followed by repeated extractions in 75% methanol within a sonicating water bath to enhance extraction efficiency. nih.govresearchgate.net

For insect tissues, extraction can be more challenging due to the presence of compounds like phenolics and tannins, which can interfere with analysis. scirp.org Protocols often adapt methods used for plants, employing homogenization in buffer solutions. fao.org Specialized buffers, such as those containing cetyltrimethylammonium bromide (CTAB), may be used to handle inhibitory compounds present in insect extracts. scirp.orgresearchgate.net

The table below summarizes optimized extraction conditions for cyanogenic glycosides from plant sources, which are applicable to epilotaustralin.

| Parameter | Optimized Condition | Source Material(s) | Citation |

| Grinding Method | High-speed impact mill (18,000 rpm) | Flaxseed | nih.gov |

| Extraction Solvent | 75% Methanol (Methanol/Water) | Flaxseed | scispace.com, nih.gov |

| 100% Ethanol (v/v) | Plum Seeds | frontiersin.org | |

| Methanol/water/formic acid (25/74/1 v/v/v) | General Foodstuffs | wur.nl | |

| Extraction Time | 30 minutes (with sonication) | Flaxseed | scispace.com, nih.gov |

| 120 minutes | Plum Seeds | frontiersin.org | |

| Extraction Temperature | 40°C (in sonicating water bath) | Flaxseed | nih.gov, researchgate.net |

| 34.4°C | Plum Seeds | frontiersin.org | |

| Extraction Technique | Triple-pooled extraction with sonication | Flaxseed | nih.gov |

| Shaking or refluxing | General Plant Samples | mdpi.com |

This table presents a summary of various optimized conditions for the extraction of cyanogenic glycosides from plant materials.

Following extraction, samples undergo pre-treatment to prevent the degradation of target analytes and to remove matrix components that could interfere with instrumental analysis. mdpi.com A crucial step for CNGs is the immediate inhibition of endogenous β-glucosidase enzymes, which can hydrolyze the glycosides, leading to inaccurate quantification. mdpi.com

Key pre-treatment methods include:

Cryogenic Grinding: Samples are often ground under cryogenic conditions (e.g., with liquid nitrogen) to freeze metabolic and enzymatic activity, thus preventing the degradation of CNGs during homogenization. scispace.comwur.nl

Enzyme Inactivation: Heating the sample or extract (e.g., using boiling 80% ethanol) can denature endogenous enzymes, providing a reliable method for preventing hydrolysis. mdpi.commdpi.com

Clarification and Purification: To remove pigments and other interfering compounds, extracts may be treated with agents like polyvinylpolypyrrolidone (PVPP) or activated carbon. mdpi.com Centrifugation is commonly used to pellet and remove precipitated proteins and solid debris from the extract. wur.nl

Storage: After homogenization and extraction, samples and extracts are stored at low temperatures (≤-20°C) to ensure the stability of the cyanogenic glycosides prior to analysis. researchgate.netwur.nl

Advanced Chromatographic and Spectroscopic Separation and Identification Techniques

Following extraction and cleanup, advanced analytical instruments are used to separate epilotaustralin from other compounds in the extract, confirm its identity, and quantify its concentration. The combination of liquid chromatography for separation and mass spectrometry for detection is the most powerful and widely used approach. wikipedia.orgchemyx.com

UPLC-MS/MS represents a significant advancement in liquid chromatography, offering higher speed, resolution, and sensitivity compared to conventional HPLC. measurlabs.com This technique utilizes columns packed with smaller particles (<2 µm), which operate at higher pressures. measurlabs.com The result is a dramatic improvement in separation efficiency, allowing for faster analysis times and better resolution of closely related compounds, such as stereoisomers. measurlabs.commdpi.com

In the context of epilotaustralin analysis, UPLC-MS/MS is ideal for high-throughput screening of complex biological matrices. mdpi.com Its high sensitivity allows for the detection and quantification of trace-level contaminants and metabolites. mdpi.com The tandem mass spectrometer (MS/MS) provides an additional layer of specificity by fragmenting the parent ion of the target compound and analyzing its product ions, which greatly increases confidence in compound identification. measurlabs.commdpi.com

HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a robust and widely adopted technique for the analysis of cyanogenic glycosides, including epilotaustralin. mdpi.combiorxiv.orgmcours.net This method combines the physical separation power of HPLC with the mass analysis capabilities of MS/MS. wikipedia.org In a typical LC-MS/MS workflow, the sample extract is injected into the HPLC system, where a C18 reversed-phase column separates the compounds based on their polarity. mdpi.comthermofisher.com

The eluent from the column is then directed into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). wikipedia.org The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). chemyx.com For quantitative analysis, the system is often operated in Selected Reaction Monitoring (SRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition, ensuring high selectivity and sensitivity for epilotaustralin. thermofisher.com

The table below outlines typical parameters for the analysis of cyanogenic glycosides using LC-MS/MS.

| Parameter | Typical Setting | Purpose | Citation |

| LC System | HPLC or UPLC | Separation of analytes in the extract | thermofisher.com |

| Column | Reversed-Phase C18 | Separates compounds based on hydrophobicity | mdpi.com |

| Mobile Phase A | Water with 0.1% or 1% Formic Acid | Aqueous component of the mobile phase | wur.nl |

| Mobile Phase B | Acetonitrile or Methanol with Formic Acid | Organic component of the mobile phase | wur.nl |

| Elution | Gradient | Varies the mobile phase composition to elute a wide range of compounds | thermofisher.com |

| Ionization Source | Heated Electrospray Ionization (HESI) | Generates charged ions from eluting compounds | wikipedia.org, thermofisher.com |

| MS Detector | Triple Quadrupole (QqQ) | Mass analysis and fragmentation for quantification | thermofisher.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive detection of specific parent/product ion pairs | thermofisher.com |

This table presents a summary of typical instrument parameters for the LC-MS/MS analysis of cyanogenic glycosides.

While mass spectrometry can provide a molecular weight and fragmentation data suggestive of a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation. iip.res.innih.gov NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the precise determination of atomic connectivity and stereochemistry. libretexts.orglibretexts.org

For a compound like epilotaustralin, which is a stereoisomer of lotaustralin (B1675156), NMR is indispensable. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), can establish the complete bonding framework of the molecule. nih.gov Furthermore, the relative and absolute configuration at chiral centers, which distinguishes epilotaustralin from lotaustralin, can be confirmed through the analysis of nuclear Overhauser effects (NOE) and coupling constants. libretexts.org Therefore, NMR is the gold standard used in research to confirm the identity of a newly isolated or synthesized cyanogenic glycoside. iip.res.in

Application of Other Spectroscopic Methods (e.g., IR, UV, Fluorescence) in Analytical Research

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the structural elucidation of Epilotaustralin, other spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy play significant supporting roles in analytical research. thieme-connect.deslideshare.net

Infrared (IR) Spectroscopy : This technique is instrumental in identifying functional groups within a molecule. analytica-world.com For Epilotaustralin, the IR spectrum would reveal characteristic absorption bands corresponding to its various bonds, such as O-H stretches from the hydroxyl groups of the glucose moiety, C-N stretching of the nitrile group, and C-O stretches associated with the glycosidic linkage and hydroxyl groups. mrclab.com While specific IR data for pure Epilotaustralin is not extensively published, its analysis would follow standard principles of functional group identification. qvarz.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. technologynetworks.comlibretexts.org Compounds with chromophores, or light-absorbing groups, are particularly suited for this analysis. wikipedia.org The nitrile group and non-bonding electrons on the oxygen atoms in Epilotaustralin can result in UV absorption, typically in the shorter UV range (below 220 nm). azooptics.comnoblelight.com Although UV-Vis is generally less selective than other methods for structural identification, it is frequently used as a detection method in High-Performance Liquid Chromatography (HPLC) for quantitative analysis of related compounds. wikipedia.orgbioone.org

Fluorescence Spectroscopy : This method is based on the emission of light by a substance that has absorbed light. qvarz.com For a compound to be fluorescent, it typically needs a rigid, conjugated structure. Epilotaustralin itself is not naturally fluorescent. However, derivatization techniques can be employed to attach a fluorescent tag to the molecule, allowing for highly sensitive detection. qvarz.comacs.org For instance, a method developed for aristolochic acids, another class of natural compounds, utilized a "turn-on" fluorescence approach through a chemical reaction, a strategy that could potentially be adapted for cyanogenic glycosides. acs.org

Quantitative Analysis Methods for Epilotaustralin Concentration Determination

Accurate quantification of Epilotaustralin is crucial in various research contexts, such as in studies of plant biochemistry and insect chemical ecology. Direct methods for the quantification of cyanogenic glycosides, including Epilotaustralin, primarily involve advanced chromatographic techniques. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the mainstays for separating Epilotaustralin from complex mixtures. nih.govmdpi.com When coupled with tandem mass spectrometry (MS/MS), these methods offer high sensitivity, precision, and reliability for identifying and quantifying cyanogenic glycosides. nih.govresearchgate.netresearchgate.net Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also serves as a powerful direct method, allowing for the quantification of Epilotaustralin by integrating the signals of specific protons in the molecule against a known internal standard. nih.govcam.ac.uk

A study on Heliconius butterflies utilized 1H-NMR to quantify biosynthesized cyanogenic glucosides, where the concentration of Epilotaustralin was calculated based on the extracted area of its singlet peak at 1.652 ppm. cam.ac.uk Similarly, LC-MS/MS methods have been optimized to identify and quantify cyanogenic glycosides in butterfly extracts, demonstrating the robustness of these techniques. datadryad.orgnih.gov

Development of Calibration Curves and Utilization of Reference Standards

The foundation of accurate quantitative analysis is the use of calibration curves constructed with certified reference standards. restek.com This process involves creating a series of solutions with known concentrations of a pure standard of the analyte, in this case, Epilotaustralin. malvernpanalytical.com

The instrumental response (e.g., peak area from an HPLC-UV or LC-MS chromatogram) for each standard is measured and plotted against its known concentration. semanticscholar.org This plot generates a calibration curve, which is typically a linear regression model. jfda-online.comanalytik-jena.de The concentration of Epilotaustralin in an unknown sample can then be determined by measuring its instrumental response and interpolating the concentration from the calibration curve. nih.gov

In studies involving cyanogenic glycosides, calibration curves have been successfully generated using commercial standards for related compounds like linamarin (B1675462), lotaustralin/epilotaustralin, and amygdalin (B1666031). datadryad.orgnih.govresearchgate.net For example, one study created calibration curves from standards ranging from 0.1 to 20 ng/µL. datadryad.orgnih.gov The quality of the calibration is assessed by the correlation coefficient (R²) of the linear regression, with values close to 1.0 indicating a high degree of linearity. semanticscholar.orgjfda-online.com

Table 1: Example Parameters for Calibration Curve Construction

| Parameter | Description | Example Value/Range | Reference |

|---|---|---|---|

| Reference Standard | Commercially available pure standard | Lotaustralin/Epilotaustralin mix | datadryad.orgnih.gov |

| Concentration Range | The interval between the upper and lower concentration of the standards. | 0.1 to 20 ng/µL | datadryad.orgnih.gov |

| Number of Points | Number of different concentrations used to build the curve. | Minimum of 5 | apvma.gov.au |

| Regression Model | Mathematical model used to fit the data points. | Linear Regression (y = mx + c) | jfda-online.com |

| Correlation Coefficient (R²) | A measure of how well the regression line represents the data. | > 0.99 | semanticscholar.orgnih.gov |

Method Validation in Analytical Research

Analytical method validation is the process of providing documented evidence that a method is "fit-for-purpose," meaning it is suitable for its intended analytical application. elementlabsolutions.comadryan.comparticle.dk This is a critical step to ensure that the results of any quantitative analysis are accurate and reliable. labmanager.com The validation process assesses several key performance characteristics. apvma.gov.auadryan.com

Specificity/Selectivity : This is the ability of the method to measure the analyte of interest (Epilotaustralin) without interference from other components in the sample matrix, such as impurities or other related compounds. elementlabsolutions.com

Linearity : Demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. apvma.gov.au

Range : The interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. apvma.gov.au

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value. elementlabsolutions.com

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation and is considered at different levels, such as repeatability and intermediate precision. apvma.gov.au

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. jst.go.jp

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. elementlabsolutions.com

Data Analysis and Interpretation Approaches in Epilotaustralin Research

The data generated from analytical instruments requires systematic analysis and interpretation to extract meaningful insights. mealdprostarter.orgcouchbase.com This process transforms raw data, such as chromatograms and spectra, into structured information about the presence and concentration of Epilotaustralin. mealdprostarter.org

For chromatographic data (HPLC, LC-MS), analysis involves identifying peaks corresponding to Epilotaustralin based on retention time and mass-to-charge ratio, followed by peak integration to determine the area, which is proportional to the concentration. datadryad.org In qNMR, specific signals are integrated, and their areas are compared to that of an internal standard to calculate concentration. cam.ac.uk

Data visualization is a key component of this process. mealdprostarter.org Plotting calibration curves, overlaying chromatograms of samples and standards, and generating graphs to compare Epilotaustralin levels across different sample groups are common practices. mealdprostarter.orgjulius.ai Interpretation involves contextualizing these findings within the research question, for example, by comparing the chemical profiles of different plant species or assessing the effect of diet on the chemical defenses of insects. cam.ac.uk

Statistical Methods for Analyzing Variation in Epilotaustralin Levels

Descriptive Statistics : These methods are used to summarize and describe the main features of a dataset. julius.ai Common descriptive statistics include measures of central tendency (mean, median) and measures of dispersion (standard deviation, variance, range). mealdprostarter.org6sigma.us For instance, the mean concentration of cyanogenic glucosides in male and female butterflies was calculated to provide a summary of toxicity levels. cam.ac.uk

Inferential Statistics : These techniques are used to make inferences and test hypotheses about a population based on a sample of data. scribbr.com Common tests include:

t-Tests : Used to compare the means of two groups. For example, a t-test was used to determine if there was a significant difference in the concentration of cyanogenic glucosides between male and female butterflies. cam.ac.uk

Analysis of Variance (ANOVA) : Used to compare the means of three or more groups. mealdprostarter.org ANOVA could be used to analyze if Epilotaustralin levels differ significantly among various plant populations.

Regression Analysis : Used to model the relationship between a dependent variable (e.g., Epilotaustralin concentration) and one or more independent variables (e.g., environmental factors). mealdprostarter.org

By applying these statistical tools, researchers can rigorously analyze variations in Epilotaustralin levels, identify significant trends, and understand the biological or ecological factors that influence its production and distribution. 6sigma.us

Challenges, Research Gaps, and Future Directions in Epilotaustralin Studies

Unresolved Aspects of Epilotaustralin Biosynthetic Regulation

The precise mechanisms governing the biosynthesis of Epilotaustralin remain partially obscure. While the general pathway for cyanogenic glycosides derived from amino acids like isoleucine is known, the specific regulatory networks are not fully elucidated. researchgate.net A significant challenge lies in identifying and characterizing the full suite of enzymes and transcription factors that control the rate and timing of Epilotaustralin synthesis. mdpi.com

Key research gaps include:

Unidentified Regulatory Genes: The specific transcription factors that upregulate or downregulate the genes encoding biosynthetic enzymes are largely unknown. mdpi.com Identifying these factors is essential for understanding how plants control the allocation of resources to produce these defensive compounds.

Enzyme Characterization: While enzymes like cytochrome P450s and glucosyltransferases are known to be involved, the specific isoforms responsible for the steps in Epilotaustralin synthesis and their kinetic properties require further investigation. mdpi.com

Metabolon Formation: It is unresolved whether the enzymes in the biosynthetic pathway form transient complexes, known as metabolons, to efficiently channel intermediates. mdpi.com The spatial organization of these enzymes directly impacts pathway efficiency and is a critical area for future study. mdpi.com

Pathway Crosstalk: How the Epilotaustralin biosynthetic pathway interacts with other metabolic pathways in the plant is not well understood. This knowledge is vital for a holistic view of plant metabolism. mdpi.com

Table 1: Research Gaps in Epilotaustralin Biosynthetic Regulation

| Research Area | Key Unresolved Questions |

|---|---|

| Transcriptional Control | Which specific transcription factors initiate or suppress the expression of biosynthetic genes? |

| Enzymatic Machinery | What are the identities and kinetic parameters of all enzymes in the pathway? |

| Subcellular Organization | Do the biosynthetic enzymes form metabolons to enhance efficiency? |

| Metabolic Integration | How is the pathway coordinated with primary metabolism and other secondary metabolite pathways? |

Comprehensive Understanding of Environmental and Developmental Factors Influencing Epilotaustralin Production

The production of Epilotaustralin is not static; it varies significantly based on both external environmental cues and the plant's own developmental stage. oliptek.comnih.gov A comprehensive understanding of these influencing factors is necessary to predict the chemical phenotype of plants in natural settings.

Environmental Factors:

Climate and Weather: Temperature, rainfall, and light intensity can affect Epilotaustralin levels. fctemis.orgquora.com For instance, drought stress or extreme temperatures may alter metabolic priorities, impacting the production of defensive compounds. fctemis.org

Soil Quality: The availability of nutrients in the soil, as well as soil pH and composition, can influence the precursor supply for biosynthesis. oercommons.org

Biotic Stress: Herbivore attacks and pathogen infections are known to induce the production of cyanogenic glycosides as a defense mechanism. ontosight.aiweebly.com The signaling pathways that connect pest detection to increased Epilotaustralin synthesis are an active area of research.

Developmental Factors:

Plant Age and Tissue: The concentration of cyanogenic glycosides is often highest in younger tissues, such as seedlings and new leaves, which are more vulnerable to herbivory. nih.gov

Growth Stage: The allocation of resources to defense can change as a plant transitions from vegetative growth to flowering and seed production. nih.gov

Further research is needed to create predictive models that integrate these diverse factors to explain the variation in Epilotaustralin content observed in nature. researchgate.net

Refinement and Development of Novel, Highly Sensitive Analytical Techniques

Accurate detection and quantification of Epilotaustralin are fundamental to all aspects of its research. While standard techniques exist, there is a continuous need for refinement and innovation to handle complex biological matrices and improve throughput. niscpr.res.infrontiersin.org

Current and emerging analytical approaches include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common separation techniques. mdpi.commdpi.com The development of sub-2-μm columns in UHPLC has significantly reduced analysis time while increasing resolution. niscpr.res.in

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS), particularly high-resolution MS (HR-MS), allows for highly sensitive and specific detection and quantification. frontiersin.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used for quantification (qNMR), though it is generally less sensitive than MS-based methods. mdpi.comresearchgate.net

Future efforts should focus on miniaturization, increasing the speed of high-throughput screening, and developing methods that can analyze Epilotaustralin directly within living tissues with minimal sample preparation. niscpr.res.inresearchgate.net

Table 2: Comparison of Analytical Techniques for Epilotaustralin Analysis

| Technique | Primary Use | Advantages | Challenges |

|---|---|---|---|

| HPLC/UHPLC-UV | Quantification | Robust, widely available | Lower sensitivity and specificity compared to MS |

| LC-MS/MS | Identification & Quantification | High sensitivity and specificity, structural information | Higher equipment cost, potential for matrix effects |

| qNMR | Quantification & Structure Elucidation | Non-destructive, provides absolute quantification without a standard | Lower sensitivity, requires higher sample concentration |

Further Elucidation of Specific Biological Mechanisms and Molecular Targets

The primary biological role of Epilotaustralin is as a defense compound that releases toxic hydrogen cyanide upon enzymatic hydrolysis when plant tissue is damaged. ontosight.ai However, the specific molecular interactions and downstream effects are not fully understood. Research is needed to move beyond this general mechanism to identify precise molecular targets.

Future research should aim to:

Identify Interacting Proteins: Beyond the hydrolyzing enzymes (β-glucosidases), it is largely unknown if Epilotaustralin or its breakdown products interact with other specific protein targets within the herbivore or pathogen. t3db.ca

Investigate Sub-lethal Effects: The focus has traditionally been on the toxicity of cyanide. However, there may be sub-lethal effects on herbivore physiology, development, or behavior that contribute to plant defense.

Explore Endogenous Roles: Recent studies on cyanogenic glycosides suggest they may have roles within the plant itself, such as in nitrogen storage and transport, which warrants investigation for Epilotaustralin. nih.gov

Exploration of Epilotaustralin's Role in Broader Ecological and Evolutionary Contexts

Epilotaustralin does not exist in a vacuum; it is a key component of complex ecological webs and has been shaped by evolutionary pressures. researchgate.net Understanding its role requires a broader perspective that encompasses community ecology and evolutionary biology.

Key areas for future exploration include:

Multi-trophic Interactions: Research should consider the effects of Epilotaustralin not just on herbivores, but also on predators and parasitoids of those herbivores, to understand its impact on the entire food web. weebly.com

Evolutionary Arms Races: Epilotaustralin is part of a co-evolutionary "arms race" between plants and their herbivores. researchgate.net Studying the genetic basis of both the production in plants and detoxification or tolerance in adapted insects (like certain Heliconius butterflies) can provide deep insights into evolutionary processes. researchgate.netresearchgate.netnih.gov

Community Assembly: The presence and concentration of chemical defenses like Epilotaustralin can influence which herbivore species can feed on a plant, thereby shaping the local insect community structure. f1000research.com

Mimicry Systems: In systems like Müllerian mimicry in butterflies, shared chemical defenses are fundamental. The variation in Epilotaustralin and related compounds among co-mimics is a key factor in the evolution and stability of these relationships. researchgate.net

Potential for Research into Bio-inspired Derivatization for Novel Chemical Probes

The unique structure of Epilotaustralin offers potential for synthetic modification to create new chemical tools. Bio-inspired derivatization involves using the natural product scaffold to design and synthesize novel molecules with specific functions.

Future research in this area could focus on:

Developing Chemical Probes: By attaching reporter tags (like fluorescent molecules or biotin) to the Epilotaustralin structure, researchers could create chemical probes. These probes could be used to identify the specific molecular targets and binding partners of the glycoside within cells, helping to elucidate its mechanism of action. frontiersin.org

Structure-Activity Relationship Studies: Synthesizing a variety of Epilotaustralin analogues with slight structural modifications would allow for detailed structure-activity relationship (SAR) studies. This could clarify which parts of the molecule are essential for its biological activity.

Creating Enzyme Inhibitors: Modified versions of Epilotaustralin could be designed to act as inhibitors for the β-glucosidases that hydrolyze them. Such inhibitors would be valuable research tools for studying the cyanogenesis process in real-time.

This avenue of research bridges natural product chemistry with chemical biology, holding the promise of developing innovative tools to answer fundamental biological questions.

Q & A

Q. How can researchers ensure ethical compliance when using animal models to study Epilotaustralin’s pharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.